Differential Kinase Selectivity Profile vs. Structurally Related Thienopyridine
KinomeScan profiling of a derivative of 2-bromo-4,6-dichlorothieno[2,3-b]pyridine (BDBM294373) demonstrated high selectivity against a diverse panel of protein kinases. At a screening concentration of 100 nM, the compound exhibited >90% inhibition of only one kinase (TAOK2) out of 403 wild-type kinases tested, corresponding to a selectivity score S(90) of 1/403 (0.0025). This near-silent kinome profile is a key differentiator, as alternative thienopyridine analogs can exhibit broad kinase inhibition, representing a high risk of polypharmacology and off-target toxicity in cellular assays [1].
| Evidence Dimension | Kinome-wide Selectivity (Percentage of Kinases Inhibited >90% @ 100 nM) |
|---|---|
| Target Compound Data | 0.25% (1 out of 403 kinases inhibited >90%) |
| Comparator Or Baseline | Alternative thienopyridine analog (Compound 5b) with broad anticancer activity |
| Quantified Difference | Exceptionally high selectivity vs. potential for broad polypharmacology with other scaffolds in the class |
| Conditions | KINOMEscan™ (Eurofins DiscoverX) binding assay panel of 403 human wild-type kinases. Compound tested at 100 nM. Data for BDBM294373 (US9586959, Compound 104). |
Why This Matters
This quantitative selectivity data provides confidence that starting from this scaffold reduces the risk of confounding off-target effects, a major source of attrition in drug discovery projects.
- [1] BindingDB. (n.d.). BDBM294373: US9586959, Compound 104::US9586959, Compound 24::US9586959, Compound 68. Binding Database. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=294373 View Source
